molecular formula C3H9BO3 B11924233 (2-Methoxyethyl)boronic acid

(2-Methoxyethyl)boronic acid

Cat. No.: B11924233
M. Wt: 103.92 g/mol
InChI Key: LQKSHLMPMXNUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethyl)boronic acid is an organoboron compound with the chemical formula C3H9BO3. It is a boronic acid derivative where the boron atom is bonded to a (2-methoxyethyl) group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methoxyethyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of (2-methoxyethyl)alkenes using borane reagents. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or rhodium.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed under mild to moderate conditions.

Major Products Formed:

    Oxidation: this compound derivatives.

    Reduction: (2-Methoxyethyl)alcohols or alkanes.

    Substitution: Various substituted (2-methoxyethyl) compounds.

Scientific Research Applications

(2-Methoxyethyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is involved in the development of boron-containing drugs and diagnostic agents.

    Industry: It is used in the production of polymers, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species.

Comparison with Similar Compounds

  • (2-Methoxyphenyl)boronic acid
  • (2-Methoxybenzeneboronic acid)
  • o-Anisylboronic acid
  • o-Methoxybenzeneboronic acid
  • o-Methoxyphenylboronic acid

Comparison: (2-Methoxyethyl)boronic acid is unique due to its (2-methoxyethyl) group, which imparts distinct reactivity and properties compared to other boronic acids. For instance, (2-Methoxyphenyl)boronic acid and its derivatives are primarily used in aromatic substitution reactions, whereas this compound is more versatile in aliphatic and nucleophilic substitution reactions.

Properties

IUPAC Name

2-methoxyethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BO3/c1-7-3-2-4(5)6/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHLMPMXNUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.